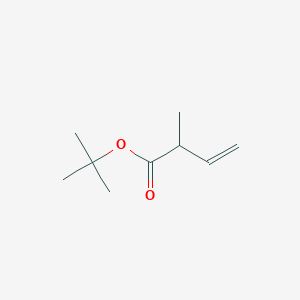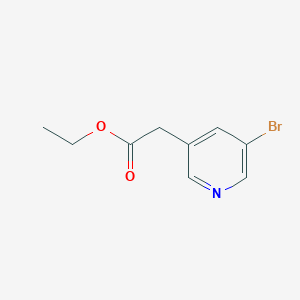
2-(5-ブロモピリジン-3-イル)酢酸エチル
概要
説明
Ethyl 2-(5-bromopyridin-3-yl)acetate, also known as EBPAA, is a synthetic organic compound that has been widely used in scientific research for its unique properties. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 247.15 g/mol. EBPAA is a versatile compound that has been used for a variety of applications, including synthesis of other compounds, biochemical research, and drug development.
科学的研究の応用
生物活性強化
この化合物の修飾は、その生物活性を強化することが示されています。例えば、酵素や受容体に対する潜在的な阻害効果で知られるシッフ塩基の合成に使用されてきました .
製薬研究
反応性の高い性質により、2-(5-ブロモピリジン-3-イル)酢酸エチルは、治療の可能性を持つより複雑な分子の合成のために、製薬研究で頻繁に使用されます .
材料科学
材料科学では、この化合物は、耐久性向上や導電率向上などの所望の特性を持つ新しい材料を作成するための前駆体として使用できます .
化学合成
これは、特にエステル化やアミド化などの反応によるさまざまな有機化合物の形成において、化学合成プロセスの中間体として役立ちます .
分析化学
分析化学では、2-(5-ブロモピリジン-3-イル)酢酸エチルは、同様の構造や化合物を分析する際の標準物質または参照物質として使用できます .
創薬
この化合物は、創薬においても価値があり、より大きな薬物分子に組み込まれて、その有効性を向上させたり、副作用を軽減したりすることができます .
感染症研究
最近の研究では、この化合物の類似体が、SARS-CoV-2の潜在的な阻害剤として使用できることが明らかになっており、感染症研究におけるその関連性を示しています .
特性
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTQZLOIRUPOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709145 | |
| Record name | Ethyl (5-bromopyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847375-33-1 | |
| Record name | Ethyl (5-bromopyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

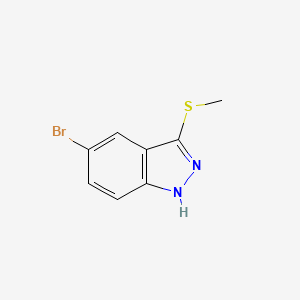
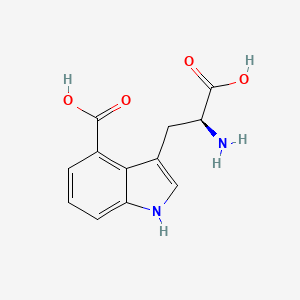
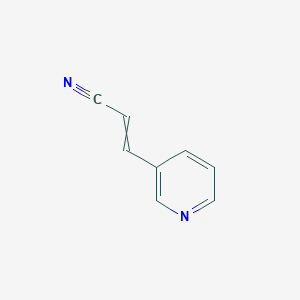


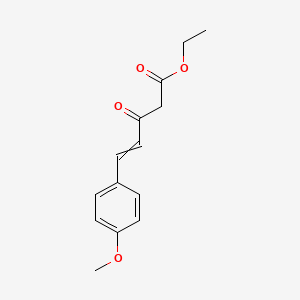

![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] 16-methylheptadecanoate](/img/structure/B1505524.png)
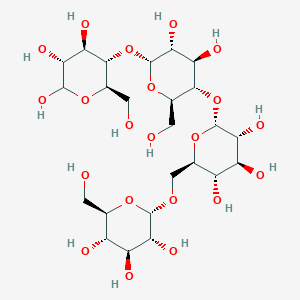
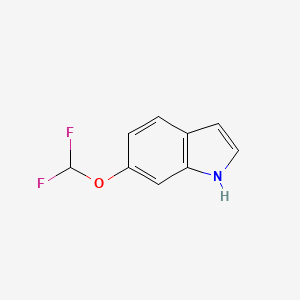

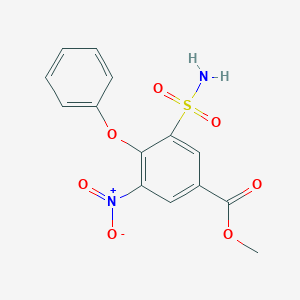
![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)
